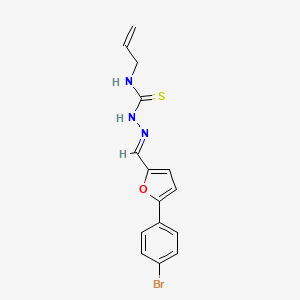![molecular formula C19H21N3O3 B5577317 1-(4-methoxyphenyl)-2-[4-(3-pyridinylcarbonyl)-1-piperazinyl]ethanone](/img/structure/B5577317.png)
1-(4-methoxyphenyl)-2-[4-(3-pyridinylcarbonyl)-1-piperazinyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The chemical compound is part of a broader class of compounds that have been explored for their potential pharmaceutical applications, including their use as antipsychotics and inhibitors of platelet aggregation. Its structure suggests it may interact with biological targets such as dopamine and serotonin receptors, which are critical in various neurological pathways.
Synthesis Analysis
The synthesis of related compounds often involves linking biphenyl moieties with aryl piperazine through a series of chemical reactions. For instance, Bhosale et al. (2014) describe the design and synthesis of derivatives, including a focus on the antipsychotic activity and computational studies that guide the synthesis process (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).
Molecular Structure Analysis
Hydrogen-bonding patterns and crystal structure analyses provide insight into the molecular configuration of similar compounds. Balderson et al. (2007) studied enaminones, revealing bifurcated intra- and intermolecular hydrogen bonding crucial for understanding the compound's stability and reactivity (Balderson, Fernandes, Michael, & Perry, 2007).
Chemical Reactions and Properties
Electrochemical synthesis methods have been applied to similar compounds, indicating a route for creating arylthiobenzazoles through oxidation processes. Amani and Nematollahi (2012) discuss such a synthesis, highlighting the role of electrochemically generated p-quinone imine in the reaction mechanism (Amani & Nematollahi, 2012).
Physical Properties Analysis
The kinetics of hydrolysis and degradation in aqueous solutions at varying pH and temperature levels have been extensively studied, with Muszalska (2004) providing detailed insights into the stability and reaction kinetics of a structurally similar compound (Muszalska, 2004).
Chemical Properties Analysis
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) techniques have been utilized for the purity evaluation and impurity profiling of related compounds. Thomasberger, Engel, and Feige (1999) detail the separation of byproducts in the synthesis process, indicating the complexity of chemical properties and the necessity for precise analytical methods (Thomasberger, Engel, & Feige, 1999).
科学的研究の応用
Conformational and Vibrational Studies
A study by Onawole et al. (2017) utilized computational methods to assess the biochemical properties of a similar arylpiperazine-based compound, focusing on its vibrational spectra and possible molecular docking mechanism as an agonist in the human GABA A receptor. This research highlights the compound's potential for reactivity properties and biodegradability in aqueous solutions, emphasizing its versatile applications in biochemical research (Onawole et al., 2017).
Electrochemical Synthesis
Nematollahi and Amani (2011) presented a facile and environmentally friendly electrochemical method for synthesizing new phenylpiperazine derivatives. This method highlights the compound's role in the development of novel synthesis approaches, contributing to greener chemistry practices (Nematollahi & Amani, 2011).
Pharmacological Evaluation and Computational Studies
Research by Bhosale et al. (2014) on biphenyl moiety linked with aryl piperazine synthesized various derivatives and evaluated them for antipsychotic activity. This study combined pharmacological evaluation with computational studies, including QSAR and docking studies, to explore the compounds' anti-dopaminergic and anti-serotonergic activities (Bhosale et al., 2014).
Synthesis and Antiallergy Activity
A study by Walsh et al. (1989) synthesized a series of compounds to evaluate their antiallergy activity. This research demonstrates the compound's potential in the development of antiallergic medications, providing a basis for further pharmacological exploration (Walsh et al., 1989).
Antimicrobial and Antifungal Activities
Patel et al. (2011) synthesized new pyridine derivatives and evaluated their antimicrobial and antifungal activities. This study showcases the versatility of the compound in developing new antimicrobial agents, contributing to the fight against infectious diseases (Patel et al., 2011).
特性
IUPAC Name |
1-(4-methoxyphenyl)-2-[4-(pyridine-3-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-17-6-4-15(5-7-17)18(23)14-21-9-11-22(12-10-21)19(24)16-3-2-8-20-13-16/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONUVQGOGQEDGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5577251.png)
![(3S)-N,N-dimethyl-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]azepan-3-amine](/img/structure/B5577256.png)
![1-(1H-indol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5577257.png)
![1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5577258.png)
![6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5577263.png)

![3-isopropyl-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5577294.png)

![4-[(5-phenylisoxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5577301.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5577304.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,2,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5577311.png)
![3-cyclobutyl-5-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B5577313.png)
![1-(cyclopropylcarbonyl)-N-{1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-piperidinecarboxamide](/img/structure/B5577316.png)